1,5-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1,5-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound is a hybrid molecule that combines the structural motifs of pyrazole and thiazole, which are known for their biological activities.
Mechanism of Action
Target of Action
The compound, 1,5-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide, primarily targets Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound interacts with its targets, CK2 and GSK3β, by inhibiting their kinase activity . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .
Biochemical Pathways
The compound affects the biochemical pathways involving CK2 and GSK3β . By inhibiting these kinases, the compound prevents the deactivation of PTEN, thus potentially influencing the PTEN/PI3K/AKT pathway . This pathway is crucial in cell cycle regulation and its disruption can lead to uncontrolled cell growth and proliferation .
Pharmacokinetics
Similar compounds with a tetrahydrobenzo[d]thiazole core have shown promising pharmacokinetic properties
Result of Action
The inhibition of CK2 and GSK3β by the compound leads to the prevention of PTEN deactivation . This could potentially result in the regulation of cell growth and proliferation, making this compound of interest in the study of cancer therapeutics .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, presence of other interacting molecules, and temperature . .
Preparation Methods
The synthesis of 1,5-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole with 4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.
Chemical Reactions Analysis
1,5-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: Preliminary studies suggest that the compound may have anti-inflammatory and neuroprotective properties, making it a potential candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
1,5-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1,5-dimethyl-3-oxo-2-phenylpyrazole: This compound shares the pyrazole core but lacks the thiazole moiety.
4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine: This compound contains the thiazole core but lacks the pyrazole moiety.
N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide: This compound is a hybrid molecule similar to this compound but with different substituents.
Properties
IUPAC Name |
1,5-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-8-7-10(16-17(8)2)12(18)15-13-14-9-5-3-4-6-11(9)19-13/h7H,3-6H2,1-2H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSRWCFCLFGBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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